An In-depth Technical Guide to the Physicochemical Properties of 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine (CAS No. 1000018-17-6). While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed manual for researchers, scientists, and drug development professionals. It outlines the fundamental importance of each physicochemical parameter and provides robust, field-proven experimental protocols for their determination. The methodologies described herein are designed to establish a thorough and reliable physicochemical profile, a critical step in the evaluation of any chemical entity for further research and development.
Introduction
1-[2,4-Bis(methylsulfonyl)phenyl]piperazine is a molecule of interest within the broader class of phenylpiperazine derivatives, a scaffold present in numerous biologically active compounds. A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in various experimental and physiological systems, including solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides detailed, validated protocols for determining the key physicochemical parameters of this compound, thereby enabling its systematic evaluation.
Molecular and Structural Characteristics
A foundational aspect of understanding a compound's properties is its molecular structure and composition.
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Chemical Name: 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine
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CAS Number: 1000018-17-6[1]
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Molecular Formula: C₁₂H₁₈N₂O₄S₂[1]
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Molecular Weight: 318.41 g/mol [1]
Caption: Chemical structure of 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Experimental Protocol: Capillary Method
This method is widely used due to its accuracy and the small amount of sample required.[2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar and pestle.[4]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of sample will be forced into the tube.
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Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down.[3] The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a preliminary rapid heating (~10-20 °C/min) can be performed to determine an approximate melting range.[5]
-
For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[3]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility Profile
Solubility is a critical parameter that influences a compound's bioavailability and formulation development. The solubility of 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine should be determined in aqueous solutions at various pH values and in a range of organic solvents.
Experimental Protocol: Aqueous Solubility (OECD 105 Flask Method)
The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[6]
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature shaker bath or magnetic stirrer in a temperature-controlled environment
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Calibrated pH meter
-
Quantitative analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preliminary Test: A preliminary test is recommended to determine the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: Add an excess amount of the solid compound to flasks containing the aqueous medium (e.g., purified water, buffer solutions at pH 3, 7.4, and 9). The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Seal the flasks and agitate them in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached. This may take 24 to 96 hours. Periodically measure the concentration in samples of the supernatant to confirm that equilibrium has been established (i.e., the concentration is no longer increasing).
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment.
Experimental Protocol: Organic Solvent Solubility
A similar equilibrium solubility method can be employed for organic solvents.
Procedure:
-
Add an excess of the compound to a known volume of the selected organic solvent (e.g., ethanol, methanol, DMSO, acetone) in a sealed vial.
-
Agitate the vial at a constant temperature until equilibrium is reached.
-
Separate the undissolved solid.
-
Quantify the concentration of the compound in the supernatant.
Caption: General Workflow for Equilibrium Solubility Determination.
Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of a molecule at a given pH. For 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine, the two nitrogen atoms of the piperazine ring are basic and can be protonated. The pKa values will dictate the charge of the molecule in different physiological compartments, which significantly impacts its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[7][8][9]
Apparatus:
-
Automatic titrator or a manual setup with a burette and a magnetic stirrer
-
Calibrated pH meter with a suitable electrode
-
Jacketed titration vessel connected to a constant temperature water bath
-
Nitrogen gas supply
Reagents:
-
A precisely weighed amount of the compound.
-
Carbonate-free standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
A solution to maintain constant ionic strength (e.g., 0.15 M KCl).[10]
Procedure:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM. Add the ionic strength adjusting solution.
-
Titration Setup: Place the sample solution in the titration vessel, immerse the pH electrode, and start stirring. Purge the solution with nitrogen to remove dissolved CO₂.[10]
-
Titration: Titrate the solution with the standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure both piperazine nitrogens are protonated. Then, titrate with the standardized base (e.g., 0.1 M NaOH) through the expected pKa regions up to a high pH (e.g., pH 12). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point for each basic group corresponds to its pKa. Specialized software is often used for accurate pKa calculation from the titration data.
Caption: pH-Dependent Ionization States of the Piperazine Moiety.
Conclusion
The physicochemical properties of 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine are critical determinants of its potential utility in research and development. This guide provides a comprehensive set of standard operating procedures for the experimental determination of its melting point, solubility, and pKa. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is indispensable for the informed progression of this compound in any scientific investigation.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 105: Water Solubility. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
National Central University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
-
StuDocu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]
-
Vedantu. (2025, July 24). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
-
Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. edisco.it [edisco.it]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. oecd.org [oecd.org]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. creative-bioarray.com [creative-bioarray.com]
